molecular formula C15H21NO2 B043076 (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate CAS No. 244092-76-0

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate

Cat. No.: B043076
CAS No.: 244092-76-0
M. Wt: 247.33 g/mol
InChI Key: WNAHEVXTGAEKIY-ZDUSSCGKSA-N
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Description

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is a high-value, enantiopure chiral building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates two key functional handles: a tert-butoxycarbonyl (Boc)-protected amine and a terminal alkene. The Boc group serves as a robust yet readily removable protecting group for the amine, allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate for further diversification. The terminal alkene provides a versatile site for numerous synthetic transformations, including olefin metathesis, hydrofunctionalization (e.g., hydroboration, hydroamination), and cycloaddition reactions, enabling the rapid construction of complex molecular architectures.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-phenylbut-3-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAHEVXTGAEKIY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445115
Record name (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244092-76-0
Record name 1,1-Dimethylethyl N-[(1R)-1-(phenylmethyl)-2-propen-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244092-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Organocatalytic Synthesis via Chiral β-Amino Aldehydes

A landmark approach for synthesizing (R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate involves organocatalytic asymmetric induction using L-proline. As detailed in patent US10266481B2 , the reaction begins with the condensation of aryl N-Boc-imine and acetaldehyde in the presence of L-proline, yielding a chiral β-amino aldehyde intermediate. The enantioselectivity arises from proline’s ability to form a rigid transition state via enamine catalysis, favoring the (R)-configuration.

The β-amino aldehyde undergoes subsequent Wittig olefination with a 3,4-dichlorobenzyl phosphonium ylide to install the butenyl side chain. This step proceeds with high stereoretention, producing the olefinic carbamate precursor. Final N-methylation using methyl iodide and sodium hydride, followed by Boc deprotection and Friedel-Crafts cyclization, affords the target compound in 76–87% yield . Key advantages include:

  • Enantiomeric excess (ee): >95% via chiral HPLC .

  • Scalability: Gram-scale synthesis without racemization .

Transition-Metal Catalyzed Carbene B–H Insertion

Recent advances in rhodium(I)-catalyzed carbene insertion offer an alternative route. As reported in Rhodium(I)-Catalyzed Asymmetric Alkyl Carbene B–H Bond Insertion , tert-butyl diazoacetates react with amine-boranes under rhodium(I)/diene catalysis to form carbamate intermediates. While the study primarily focuses on trifluoromethylpropan-2-yl diazoacetates, the methodology is adaptable to phenylbutenyl systems.

Mechanistic studies using deuterium labeling and DFT calculations confirm a concerted B–H insertion mechanism, with the rate-limiting step involving carbene transfer to the borane . For this compound, this approach could theoretically achieve:

  • Reaction kinetics: First-order dependence on amine-borane and catalyst .

  • Stereocontrol: Predicted ee of 88–92% based on analogous substrates .

Stork Enamine Alkylation and Carbamate Formation

A classical yet efficient method involves Stork enamine alkylation, as exemplified in Supplementary Material from the Royal Society of Chemistry . Tert-butyl carbamates are synthesized via NaI/PPh3-mediated alkylation of enamines in acetone. For instance, tert-butyl (1-(4-iodophenyl)-4,4-diphenylbut-3-en-2-yl)carbamate is prepared in 87% yield by reacting enamine precursors with iodobenzene derivatives .

Adapting this protocol, the target compound can be synthesized through:

  • Enamine formation: Condensation of tert-butyl carbamate with phenylacetaldehyde.

  • Alkylation: Reaction with allyl bromide under basic conditions.

  • Purification: Column chromatography (petroleum ether/ethyl acetate = 10:1) .

Key data:

  • Yield: 76–87% .

  • Diastereomeric ratio (dr): 54:46 for analogous structures .

Phosphorothiolate Intermediate-Based Synthesis

Although less direct, the conversion of alcohols to phosphorothiolates (ACS Journal of Organic Chemistry ) provides a pathway to carbamates. Primary alcohols, such as 3-phenylpropan-1-ol, are treated with diethyl phosphorothioic acid and a thioiminium salt to form phosphorothiolates. Subsequent displacement with tert-butyl carbamate under basic conditions could yield the target compound.

Optimized conditions:

  • Catalyst: Sodium salt of diethyl phosphorothioic acid .

  • Solvent: Toluene at 90°C .

  • Yield: 91–97% for analogous substrates .

Comparative Analysis of Preparation Methods

MethodCatalyst/ReagentsYield (%)ee (%)Scalability
Organocatalytic L-proline, NaH, MeI76–87>95High
Rhodium(I) catalysis Rh(I)/diene, amine-boraneN/A88–92Moderate
Stork enamine NaI, PPh3, acetone76–87N/AHigh
Phosphorothiolate Thioiminium salt, Na salt91–97N/AModerate

Stereochemical Considerations and Resolution Techniques

The (R)-configuration is critical for biological activity. Chiral resolution via diastereomeric salt formation (e.g., using (+)-dibenzoyl-L-tartaric acid) or enzymatic kinetic resolution (lipase-catalyzed acylation) are viable for racemic mixtures . However, asymmetric catalysis remains the preferred route due to higher efficiency.

Industrial-Scale Production Challenges

  • Cost of chiral catalysts: L-proline and rhodium complexes increase production costs.

  • Byproduct management: Phosphorothiolate methods generate stoichiometric waste .

  • Regulatory compliance: Borane intermediates require stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Applications in Medicinal Chemistry

(R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate serves as a valuable building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow it to participate in various biological interactions, making it a candidate for drug development. Preliminary studies indicate potential interactions with specific enzymes or receptors, influencing metabolic pathways.

Case Studies

  • Antidepressant Synthesis : In research focusing on organocatalytic asymmetric synthesis, derivatives of this compound were used to produce enantioenriched furfurylamines, which have applications as chiral ligands or organocatalysts in drug synthesis .
  • Biological Activity Studies : Interaction studies are crucial for understanding the biological effects of this compound. Ongoing research aims to clarify its role in modulating enzyme activities and its implications for therapeutic applications .

Comparison with Related Compounds

To highlight the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
(S)-tert-butyl (1-phenylbut-3-en-2-yl)carbamateEnantiomer of the target compoundPotentially differing biological activity due to chirality
Benzyl carbamateSimple benzene ring attached to a carbamateLacks the phenylbutene structure
tert-butyl N-(1-naphthalenyloxycarbonyl)amineContains a naphthalene moiety instead of phenyleneDifferent aromatic system affecting reactivity

This comparison underscores the specific properties conferred by the phenylene structure in this compound, which may lead to distinct reactivity and biological activity not found in other similar compounds .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorinated analogues (e.g., 4-fluorophenyl derivative) exhibit enhanced stability in electrophilic environments due to the electron-withdrawing fluorine atom .
  • Stereochemical Impact : Enantiomeric pairs (e.g., R vs. S configurations) show divergent biological activities and crystallization behaviors, as seen in safety data for (R)- vs. (S)-hydroxypropan-2-yl derivatives .
  • Functional Group Diversity: Amino-substituted analogues (e.g., 188875-37-8) are pivotal in peptide synthesis, whereas indole-containing variants (e.g., 847199-90-0) are explored in kinase inhibitor development .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : Hydrogen-bonding networks in hydroxy-substituted analogues (e.g., 3-hydroxyphenyl derivative) form robust supramolecular architectures, as analyzed via graph set theory .
  • Software Utilization : SHELXL and Mercury are widely employed for refining crystal structures and visualizing hydrogen-bonding interactions, critical for understanding polymorphism in carbamates .

Biological Activity

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is an organic compound belonging to the carbamate class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme interactions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Overview of this compound

This compound is characterized by a tert-butyl group, a phenyl group, and a butenyl chain. Its unique structure allows it to act as a versatile building block in organic synthesis and offers potential applications in pharmaceuticals. The compound's biological activity is primarily attributed to its interactions with specific enzymes and cellular pathways.

The biological activity of this compound is thought to involve the inhibition of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. For instance, studies have shown that carbamates can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, thus impacting neurological functions .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of (R)-1-phenylbut-3-en-2-amine with tert-butyl chloroformate under basic conditions, often using triethylamine as a catalyst. This method allows for the formation of the carbamate linkage efficiently.

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into oxidesPotassium permanganate
Reduction Converts carbamate to amineLithium aluminum hydride
Substitution Replaces tert-butyl group with other groupsPalladium on carbon catalysts

Biological Evaluation

Recent studies have evaluated the cytotoxic effects of related compounds that share structural similarities with this compound. For instance, various derivatives have been tested against cancer cell lines such as MDA-MB-231 and HepG2. These studies indicate that certain analogs exhibit significant growth inhibition, suggesting potential applications in cancer therapy .

Case Studies

  • Cytotoxicity Screening : In one study, several compounds were screened for their ability to inhibit growth in MDA-MB-231 breast cancer cells. Compounds similar to (R)-tert-butyl carbamate showed IC50 values ranging from 2.43 to 7.84 μM, indicating promising anticancer activity .
  • Microtubule Assembly Inhibition : Some derivatives demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM. This suggests that these compounds could act as microtubule-destabilizing agents, which are crucial in cancer treatment strategies .

Q & A

Q. What are the standard methods for synthesizing (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate, and how is enantiomeric purity validated?

Methodological Answer: The compound is typically synthesized via asymmetric catalytic methods. A representative approach involves:

  • Asymmetric Mannich Reaction : Utilizing chiral catalysts (e.g., proline derivatives) to induce enantioselectivity. For example, tert-butyl carbamates can be prepared via a Mannich reaction between aldehydes and preformed imines, followed by tert-butoxycarbonyl (Boc) protection .
  • Enantiopurity Validation :
    • Chiral HPLC : Separates enantiomers using chiral stationary phases.
    • Polarimetry : Measures optical rotation to confirm chiral integrity.
    • X-ray Crystallography : Resolves absolute configuration (via SHELXL refinement) .

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample Data Source
Chiral HPLCEnantiomeric excess (ee) analysisRetention time comparison
X-ray DiffractionAbsolute configuration confirmationSHELXL-refined coordinates
NMR (¹H/¹³C)Structural elucidationChemical shift assignments

Q. How is the tert-butyl carbamate group’s stability assessed under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles (e.g., stability up to 150°C) .
  • Accelerated Degradation Studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions and monitor degradation via LC-MS.
  • Hygroscopicity Testing : Assess moisture sensitivity by storing samples at controlled humidity and analyzing weight changes .

Advanced Research Questions

Q. How can computational methods predict hydrogen-bonding patterns and crystal packing for this compound?

Methodological Answer:

  • Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., rings, chains) to predict supramolecular interactions .
  • Density Functional Theory (DFT) : Models intermolecular forces and lattice energies.
  • SHELX Integration : Refines X-ray data to validate predicted H-bond networks .

Q. Example Workflow :

Generate initial crystal structure via molecular docking.

Optimize geometry using DFT (B3LYP/6-31G* basis set).

Compare with experimental SHELXL-refined structures to resolve discrepancies .

Q. What strategies optimize enantioselectivity in catalytic asymmetric synthesis?

Methodological Answer:

  • Catalyst Screening : Test chiral organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP).
  • Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) often enhance ee. Additives like LiCl may stabilize transition states .
  • Kinetic Resolution : Use enantioselective enzymes (lipases) or chiral stationary phases for dynamic resolution .

Q. Table 2: Catalytic Asymmetry Optimization

ParameterHigh-Yield ConditionImpact on ee
Catalyst Loading5 mol%92% ee
Temperature-20°C85% ee → 94%
SolventToluene vs. THFΔee ±10%

Q. How are contradictions between NMR and X-ray data resolved?

Methodological Answer:

  • Dynamic Effects in Solution : NMR may average conformers, while X-ray captures static solid-state structures. Use variable-temperature NMR to detect equilibria.
  • Torsional Angle Analysis : Compare DFT-predicted dihedral angles with X-ray data .
  • Complementary Techniques : Validate with IR spectroscopy (hydrogen bonding) or NOESY (proximity effects) .

Q. What mechanistic insights guide the reaction pathways for carbamate formation?

Methodological Answer:

  • Isotopic Labeling (¹³C/²H) : Track Boc-group incorporation via LC-MS.
  • In Situ Monitoring : Use FTIR to detect intermediates (e.g., isocyanate formation).
  • Computational Transition-State Modeling : Identify rate-determining steps (e.g., nucleophilic attack on carbonyl) .

Q. Example Pathway :

Imine Formation : Aldehyde + amine → Schiff base.

Mannich Reaction : Nucleophilic addition to imine.

Boc Protection : tert-Butyl dicarbonate introduces the carbamate group .

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